methyl 4-{2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate
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Description
Methyl 4-{2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C21H18ClN3O4S2 and its molecular weight is 476.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.0427261 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-{2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate (CAS Number: 954076-07-4) is a complex organic compound with potential pharmacological applications. This article provides a detailed examination of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18ClN3O4S2, with a molecular weight of 476.0 g/mol. The structure features a thiazole ring, a chlorophenyl group, and a sulfanyl moiety, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C21H18ClN3O4S2 |
Molecular Weight | 476.0 g/mol |
CAS Number | 954076-07-4 |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antibacterial Activity : Compounds with thiazole and chlorophenyl groups have shown effectiveness against multiple bacterial strains, potentially through inhibition of bacterial cell wall synthesis or protein synthesis pathways .
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased acetylcholine levels in synapses, enhancing cholinergic signaling .
- Anticancer Properties : Preliminary studies suggest that similar compounds possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of cell cycle regulators .
Antibacterial Activity Study
A study conducted on derivatives of thiazole compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that modifications in the structure, such as the introduction of the chlorophenyl group, enhanced antibacterial potency.
Enzyme Inhibition Assay
In vitro assays evaluating AChE inhibition revealed that this compound exhibited competitive inhibition with an IC50 value comparable to known AChE inhibitors. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Anticancer Evaluation
Research involving cell lines has shown that the compound can induce apoptosis in cancer cells. Flow cytometry analysis indicated increased sub-G1 phase population in treated cells, confirming apoptotic activity. Moreover, Western blotting revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Properties
IUPAC Name |
methyl 4-[[2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-29-20(28)13-2-6-15(7-3-13)23-18(26)10-17-11-30-21(25-17)31-12-19(27)24-16-8-4-14(22)5-9-16/h2-9,11H,10,12H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCOINLOEOPHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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